molecular formula C18H28N2O5 B13817361 (2r,4r)-n-Boc-4-hydroxypiperidine-2-carboxylic acid benzylamine salt

(2r,4r)-n-Boc-4-hydroxypiperidine-2-carboxylic acid benzylamine salt

Cat. No.: B13817361
M. Wt: 352.4 g/mol
InChI Key: QMLALKYUTWPCAI-SCLLHFNJSA-N
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Description

(2r,4r)-n-Boc-4-hydroxypiperidine-2-carboxylic acid benzylamine salt is a chiral compound that has garnered attention in the field of organic chemistry due to its unique structural properties and potential applications. This compound is characterized by the presence of a piperidine ring, a hydroxyl group, and a benzylamine moiety, making it a versatile building block for various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r,4r)-n-Boc-4-hydroxypiperidine-2-carboxylic acid benzylamine salt typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as L-aspartic acid.

    Selective Esterification: L-aspartic acid undergoes selective esterification to form L-aspartic acid-4-alkyl ester hydrochlorate.

    Amino Protection and Reaction with Acrylate: The resulting ester reacts with acrylate and undergoes an amino protection reaction to generate N-(2-carboalkoxy(aryloxy))ethyl-N-protective group-L-aspartic acid-4-alkyl ester.

    Intramolecular Ring Closure and Decarboxylation: This intermediate undergoes intramolecular ring closure and decarboxylation under alkaline conditions to form ®-N-protective group-4-oxopiperidine-2-formic acid.

    Esterification and Selective Carbonyl Reduction: The carboxyl group is esterified, followed by selective carbonyl reduction to yield cis (2R,4S)-N-protective group-4-hydroxypiperidine-2-formate.

    Activation and Substitution: The hydroxyl group is activated, and a nucleophilic substitution reaction with a methyl metal reagent produces trans (2R,4R)-N-protective group-4-methyl piperidine-2-formate.

    Deprotection: Finally, the protective groups are removed to obtain the target compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, cost-effective reagents, and environmentally friendly processes to ensure scalability and sustainability.

Chemical Reactions Analysis

Types of Reactions

(2r,4r)-n-Boc-4-hydroxypiperidine-2-carboxylic acid benzylamine salt undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.

Major Products

The major products formed from these reactions include various derivatives of the piperidine ring, such as ketones, alcohols, and substituted amines, which can be further utilized in synthetic applications.

Scientific Research Applications

(2r,4r)-n-Boc-4-hydroxypiperidine-2-carboxylic acid benzylamine salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2r,4r)-n-Boc-4-hydroxypiperidine-2-carboxylic acid benzylamine salt involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by interacting with receptor binding sites, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid dibenzyl amide
  • (2R,4R)-2-alkyl-3-(2-mercaptobenzoyl)thiazolidine-4-carboxylic acids
  • (2R,4R)-4-methyl-2-pipecolic acid

Uniqueness

Compared to similar compounds, (2r,4r)-n-Boc-4-hydroxypiperidine-2-carboxylic acid benzylamine salt is unique due to its specific stereochemistry and the presence of both a piperidine ring and a benzylamine moiety.

Properties

Molecular Formula

C18H28N2O5

Molecular Weight

352.4 g/mol

IUPAC Name

(2R,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid;phenylmethanamine

InChI

InChI=1S/C11H19NO5.C7H9N/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15;8-6-7-4-2-1-3-5-7/h7-8,13H,4-6H2,1-3H3,(H,14,15);1-5H,6,8H2/t7-,8-;/m1./s1

InChI Key

QMLALKYUTWPCAI-SCLLHFNJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C[C@@H]1C(=O)O)O.C1=CC=C(C=C1)CN

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)O.C1=CC=C(C=C1)CN

Origin of Product

United States

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